
1-(2-chlorobenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(2-chlorobenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the chlorobenzyl group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the dihydropyridine intermediate.
Attachment of the fluoro-nitrophenyl group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The nitro group can be reduced to an amine, potentially altering the compound’s biological activity.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorobenzyl group.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications of D-Glycero-D-gulo-heptose
D-Glycero-D-gulo-heptose is a seven-carbon sugar (heptose) with significant roles in various biological processes, making it an important compound in metabolic pathways, enzyme interactions, and potential therapeutic applications. Its unique structure and reactivity make it valuable across chemistry, biology, medicine, and industry.
Chemistry
In chemistry, D-Glycero-D-gulo-heptose serves as a building block for synthesizing complex molecules. Its distinct structure allows for creating diverse derivatives for use in chemical reactions and studies. For instance, it can be used in the synthesis of 2-Acetamido-2-deoxy-D-glycero-D-gulo-heptose. This synthesis involves reacting 3,4,5,6,7-Pentaacetoxy-D-gluco-1-nitro-1-heptene with methanolic ammonia to yield 2-acetamido-1,2-dideoxy-1-nitro-D-glycero-D-gulo-heptitol, which is then subjected to a modified Nef reaction to obtain the desired compound.
Biology
In biological research, D-Glycero-D-gulo-heptose is studied for its role in metabolic pathways and interactions with enzymes. Research has explored its potential to inhibit glucose phosphorylation and metabolism, which could have implications for understanding metabolic disorders.
D-Glycero-D-gulo-heptose is involved in several biochemical pathways, sharing a common precursor with other 7-C sugars and is a product of a TKT-dependent heptulose shunt. It is proposed that the physiological function of 7-C sugars and heptitols, beyond serving as a carbon sink, involves metal ion chelation, translocation, and remobilization to fulfill nutrient requirements essential for growth and development.
Medicine
In medicine, D-Glycero-D-gulo-heptose is explored for potential therapeutic applications. Its ability to interact with specific enzymes and metabolic pathways makes it a candidate for drug development and disease treatment. Synthesizing phosphorylated derivatives of D-Glycero-D-gulo-heptose, such as compound 4-(dihydrogen phosphate), is crucial for understanding the biological roles of phosphorylated sugars, providing insights into metabolic pathways and potential applications in enzyme studies and drug discovery.
Industry
In the industrial sector, D-Glycero-D-gulo-heptose is used in producing specialized chemicals and materials. Its unique properties make it valuable for creating novel compounds with specific functions.
Effects on Insulin Release and Glucose Metabolism
Studies have investigated the effects of D-Glycero-D-gulo-heptose on glucose metabolism and insulin release. Research indicates that D-Glycero-D-gulo-heptose does not affect glucose-induced insulin release . In contrast, D-mannoheptose slightly enhanced glucose-induced insulin release at low concentrations but decreased insulin output at higher concentrations in islets exposed to high glucose concentrations . It was concluded that neither D-mannoheptose nor D-Glycero-D-gulo-heptose are suitable substitutes for D-mannoheptulose .
Biosynthesis
The biosynthesis of GDP-d-glycero-β-l-gluco-heptose can be achieved from GDP-d-glycero-α-d-manno-heptose through the combined activities of Cj1427, Cj1430, and Cj1428 in the presence of α-KG and NADPH .
Optical Rotation
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The dihydropyridine core is known to interact with calcium channels, which could influence various physiological processes. The presence of the nitro and fluoro groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Another dihydropyridine-based calcium channel blocker with antihypertensive properties.
Nicardipine: Similar in structure and function to nifedipine and amlodipine.
Uniqueness
1-(2-chlorobenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the specific combination of substituents on the dihydropyridine core, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives.
Biological Activity
1-(2-chlorobenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, commonly referred to as the compound of interest, is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound belongs to a class of dihydropyridine derivatives, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C21H18ClFNO4, with a molecular weight of 397.83 g/mol. Its structure features a dihydropyridine core substituted with a chlorobenzyl group and a fluoro-nitrophenyl moiety, contributing to its biological activity.
Recent studies have identified this compound as a Type II DFG-out inhibitor of RIPK3 kinase . RIPK3 (Receptor Interacting Protein Kinase 3) plays a crucial role in necroptosis and inflammation, making it a significant target in cancer therapy and inflammatory diseases. Inhibition of RIPK3 can lead to reduced cell death in certain contexts, offering therapeutic advantages in conditions where necroptosis is detrimental.
Antitumor Activity
In preclinical studies, the compound demonstrated significant antitumor effects. For instance, it exhibited complete tumor stasis in human gastric carcinoma xenograft models following oral administration. This efficacy is attributed to its ability to inhibit key signaling pathways involved in tumor growth and survival .
Anti-inflammatory Effects
The compound's inhibition of RIPK3 also suggests potential anti-inflammatory properties . By modulating necroptotic pathways, it may reduce inflammation associated with various diseases, including autoimmune conditions and chronic inflammatory disorders.
Study 1: Antitumor Efficacy in Xenograft Models
In a study involving GTL-16 human gastric carcinoma xenografts, administration of the compound resulted in significant tumor size reduction compared to control groups. This study highlighted its potential as an oral therapeutic agent for gastric cancer .
Study 2: Mechanistic Insights into RIPK3 Inhibition
Mechanistic studies revealed that the compound effectively disrupts the interaction between RIPK3 and its substrates, leading to altered cellular responses under stress conditions. This disruption was shown to enhance cell survival in models of oxidative stress, indicating a protective role against cell death.
Data Summary
Property | Value |
---|---|
Molecular Formula | C21H18ClFNO4 |
Molecular Weight | 397.83 g/mol |
Inhibitory Target | RIPK3 kinase |
Antitumor Activity | Complete tumor stasis |
Anti-inflammatory Potential | Yes |
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O4/c20-15-6-2-1-4-12(15)11-23-9-3-5-14(19(23)26)18(25)22-13-7-8-16(21)17(10-13)24(27)28/h1-10H,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUVOEWSOYXENP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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